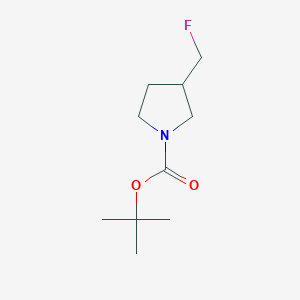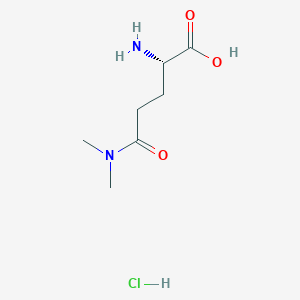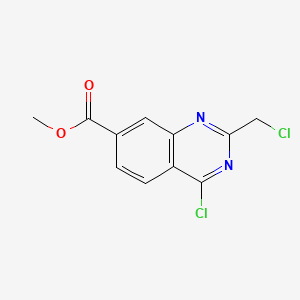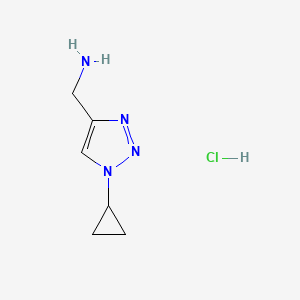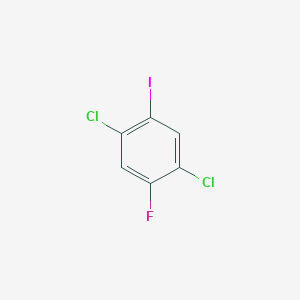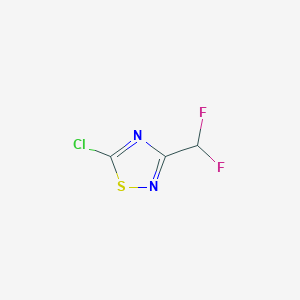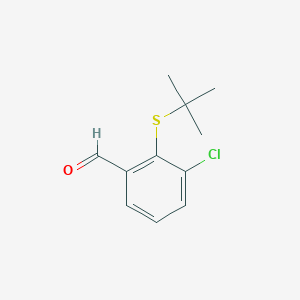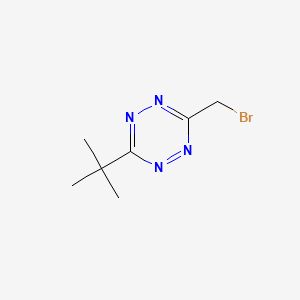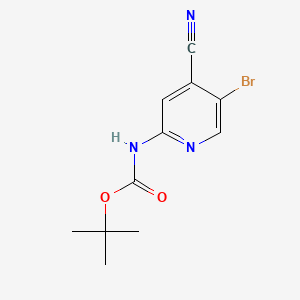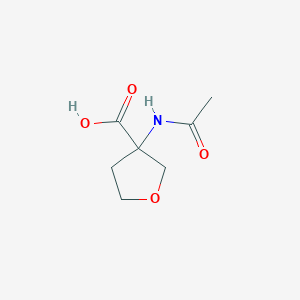
3-Acetamidotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamidotetrahydrofuran-3-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetamido group attached to a tetrahydrofuran ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidotetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the acylation of tetrahydrofuran derivatives with acetic anhydride, followed by subsequent hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetamidotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane in tetrahydrofuran are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Acetamidotetrahydrofuran-3-carboxylic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-acetamidotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Acetamido-5-acetylfuran: Shares the acetamido group but differs in the ring structure.
3-Acetamido-5-carboxyfuran: Similar functional groups but different ring structure.
Tetrahydrofuran-3-carboxylic acid: Lacks the acetamido group but has a similar ring structure.
Uniqueness: 3-Acetamidotetrahydrofuran-3-carboxylic acid is unique due to the combination of its acetamido group and tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-acetamidooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-7(6(10)11)2-3-12-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
KXZMFDGSFGKENC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CCOC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13498854.png)
